Dimethyl phosphorothioate

Toxicology Enzyme Inhibition Isomer Purity

Dimethyl phosphorothioate (CAS: 1112-38-5), also known as O,O-dimethyl phosphorothioate (DMTP), is a key dialkyl thiophosphate metabolite of organophosphorus (OP) pesticides, with the molecular formula C2H7O3PS and a molecular weight of 142.11 g/mol. As a primary urinary biomarker for human exposure assessment, it is one of six common non-specific dialkyl phosphate (DAP) metabolites, which also include dimethyl phosphate (DMP), diethyl phosphate (DEP), diethyl phosphorothioate (DETP), dimethyl dithiophosphate (DMDTP), and diethyl dithiophosphate (DEDTP).

Molecular Formula C2H7O3PS
Molecular Weight 142.12 g/mol
CAS No. 1112-38-5
Cat. No. B072743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl phosphorothioate
CAS1112-38-5
SynonymsDMTP cpd
O,O-dimethyl phosphorothionate
O,O-dimethyl phosphorothionate, ammonium salt
O,O-dimethyl phosphorothionate, potassium salt
O,O-dimethyl phosphorothionate, sodium salt
O,O-dimethylthiophosphate
Molecular FormulaC2H7O3PS
Molecular Weight142.12 g/mol
Structural Identifiers
SMILESCOP(=S)(O)OC
InChIInChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7)
InChIKeyWWJJVKAEQGGYHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Phosphorothioate (1112-38-5): Technical Profile and Analytical Context


Dimethyl phosphorothioate (CAS: 1112-38-5), also known as O,O-dimethyl phosphorothioate (DMTP), is a key dialkyl thiophosphate metabolite of organophosphorus (OP) pesticides, with the molecular formula C2H7O3PS and a molecular weight of 142.11 g/mol [1]. As a primary urinary biomarker for human exposure assessment, it is one of six common non-specific dialkyl phosphate (DAP) metabolites, which also include dimethyl phosphate (DMP), diethyl phosphate (DEP), diethyl phosphorothioate (DETP), dimethyl dithiophosphate (DMDTP), and diethyl dithiophosphate (DEDTP) [2]. Its distinct chemical and biological properties differentiate it from these closely related analogs, making its precise procurement critical for analytical, toxicological, and environmental research applications.

Dimethyl Phosphorothioate: Why In-Class Dialkyl Phosphate Analogs Cannot Be Substituted


Within the class of dialkyl phosphate (DAP) metabolites, compounds differ significantly by the presence or absence of sulfur atoms and the alkyl group (methyl vs. ethyl). These seemingly minor structural variations lead to large differences in physicochemical properties, biological activity, and analytical behavior. For instance, dimethyl phosphorothioate (DMTP) has been shown to be a significantly less potent acetylcholinesterase inhibitor than its O,S-isomer, with a ~1000-fold difference in inhibitory constant (k1) [1]. Furthermore, its hydrolysis rate in biological systems is proportionately greater than that of its diethyl analog (DETP), a crucial factor in toxicokinetic studies [2]. Analytical methods also demonstrate that DMTP requires different extraction and detection conditions compared to its oxygen analog, DMP [3]. Therefore, assuming in-class equivalence for any research or industrial application is invalid and can lead to erroneous conclusions.

Quantitative Differentiation of Dimethyl Phosphorothioate from Key Analogs: A Data-Driven Evidence Guide


AChE Inhibition Potency: Parent O,O-Dimethyl Phosphorothioate vs. O,S-Isomer

The acetylcholinesterase (AChE) inhibitory potency of the parent O,O-dimethyl phosphorothioate (DMTP) is extremely low compared to its corresponding O,S-dimethyl isomer. In a direct head-to-head comparison using rat brain AChE, the O,S-isomerides were found to be significantly more potent anticholinesterases, with inhibitory constant (k1) values approximately 1000-fold greater than those of the parent O,O-material [1].

Toxicology Enzyme Inhibition Isomer Purity

Comparative Hydrolysis Rate: Dimethyl (DMTP) vs. Diethyl (DETP) Phosphorothioate

In mammalian systems, the rate of alkyl-phosphate bond hydrolysis is a primary detoxification pathway. A cross-study comparison reveals that alkyl-phosphate hydrolysis is proportionately greater for dimethyl phosphorothioates (DMTP) than for their diethyl phosphorothioate (DETP) counterparts in rats and under alkaline conditions [1]. This indicates a faster metabolic clearance and lower persistence for the dimethyl analog.

Toxicokinetics Metabolism Environmental Fate

Analytical Extraction Efficiency: DMTP vs. DMP and DEP

The extraction efficiency of dialkyl phosphates from aqueous matrices varies significantly by compound. A study using extractive alkylation with tetrabutylammonium hydrogen sulfate demonstrated that DMTP, along with DETP, DMDTP, and DEDTP, was adequately extracted from water as an ion pair. In contrast, the extraction of the oxygen analogs, dimethyl phosphate (DMP) and diethyl phosphate (DEP), was incomplete using the same method [1].

Analytical Chemistry Biomonitoring Sample Preparation

Spectroscopic Differentiation: 31P NMR Chemical Shift of O,O- vs. O,S-Isomer

31P NMR spectroscopy provides a definitive method to distinguish between the O,O-dimethyl phosphorothioate parent compound and its more toxic O,S-isomer impurity. In a direct comparison, the 31P NMR chemical shift for the O,S-isomerides was found to be approximately 40 ppm upfield relative to the O,O-parent material [1].

NMR Spectroscopy Quality Control Isomer Identification

Vibrational Spectroscopy: Distinct P=S Stretching Mode in DMTP

The presence of a thiophosphoryl (P=S) group gives dimethyl phosphorothioate a unique vibrational signature that is absent in its oxygen analog, dimethyl phosphate (DMP). Ab initio calculations and experimental FTIR/Raman spectra identify a P=S stretching mode at approximately 614 cm⁻¹ (IR) and 604 cm⁻¹ (Raman) for DMTP, a band that does not appear in the spectra of dimethyl phosphate [1].

Spectroscopy Structural Analysis Chemical Identification

Validated Application Scenarios for Dimethyl Phosphorothioate (1112-38-5) Based on Quantitative Differentiation Evidence


Human Biomonitoring and Exposure Assessment Studies

For researchers conducting epidemiological studies to assess population exposure to organophosphorus pesticides, the use of a high-purity, analytically characterized dimethyl phosphorothioate (DMTP) standard is non-negotiable. As evidence shows, DMTP requires specific extraction conditions that differ from its oxygen analogs like DMP [1]. Using a method validated for the exact analyte ensures accurate quantification of this specific urinary metabolite, preventing exposure misclassification and enabling reliable association with health outcomes.

Quality Control and Purity Analysis of OP Pesticide Formulations

In the production and quality control of organophosphorus insecticides, such as acephate where O,O-dimethyl phosphorothioate is a key intermediate [1], detecting toxic impurities is paramount. The proven 31P NMR chemical shift difference of ~40 ppm between the parent O,O-DMTP and the highly toxic O,S-isomer [2] provides a definitive analytical tool. Procurement of a certified reference standard of the O,O-isomer is essential for calibrating these QC methods to ensure final product safety and regulatory compliance.

Toxicological Studies on Organophosphate Metabolism and Potentiation

Research into the toxicological mechanisms of OP pesticides, particularly phenomena like malathion potentiation, requires the use of pure dimethyl phosphorothioate. Studies have shown that while the parent compound itself has low acute toxicity and does not inhibit carboxylesterase [1], its S-acid diester analogs can react with malathion to form highly toxic potentiating agents [2]. To accurately study these complex interactions, a pure source of the non-potentiating parent DMTP is required as a negative control, free from any contaminating isomers that could confound the results.

Method Development for Multi-Residue Pesticide Metabolite Analysis

Analytical chemists developing multi-residue methods for environmental or biological samples must account for the distinct behavior of each dialkyl phosphate. The differential hydrolysis rate of DMTP compared to its diethyl analog (DETP) [1] can influence metabolite profiles. Furthermore, its unique P=S stretching frequency at ~610 cm⁻¹ [2] offers a specific spectroscopic handle. Procuring an authentic DMTP standard is therefore critical for optimizing and validating separation, detection, and quantification parameters for this specific analyte within a complex mixture.

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